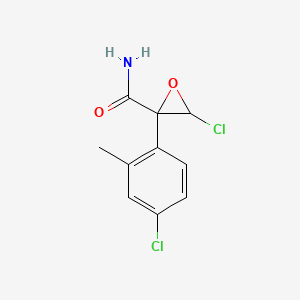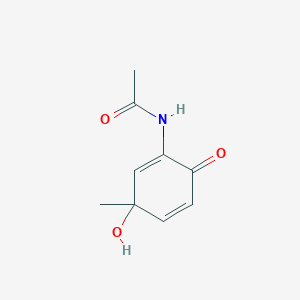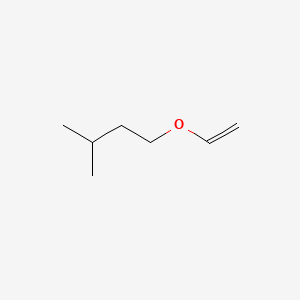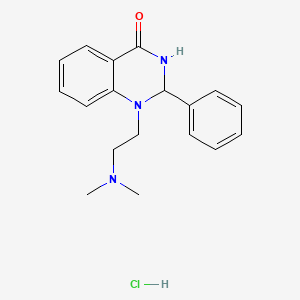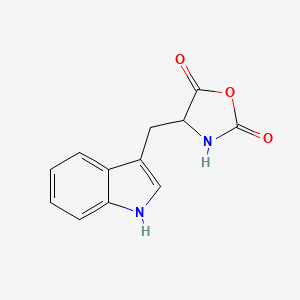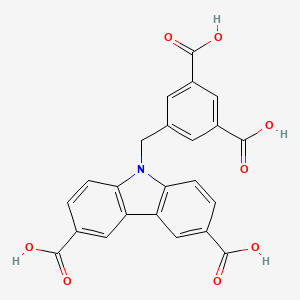
9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid is a complex organic compound that features a carbazole core substituted with carboxylic acid groups
Métodos De Preparación
The synthesis of 9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with carbazole, a tricyclic aromatic compound.
Functionalization: The carbazole is functionalized at specific positions to introduce carboxylic acid groups. This can be achieved through reactions such as Friedel-Crafts acylation followed by oxidation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Condensation: The carboxylic acid groups can participate in condensation reactions to form esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid has several scientific research applications:
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Coordination Chemistry: It serves as a ligand in the formation of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.
Photochemistry: The compound exhibits interesting photophysical properties, making it useful in the study of photochromic materials.
Mecanismo De Acción
The mechanism of action of 9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their function. In materials science, the electronic properties of the carbazole core play a crucial role in its function as a semiconductor or light-emitting material.
Comparación Con Compuestos Similares
Similar compounds to 9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid include:
9H-Carbazole-3,6-dicarboxylic acid: Lacks the 3,5-dicarboxybenzyl group, resulting in different electronic and chemical properties.
3,5-Dicarboxybenzyl derivatives: Compounds with similar benzyl substitutions but different core structures.
Bipyridine derivatives: These compounds also feature carboxylic acid groups and are used in coordination chemistry and materials science.
The uniqueness of this compound lies in its combination of a carbazole core with multiple carboxylic acid groups, providing a versatile platform for various applications.
Propiedades
Fórmula molecular |
C23H15NO8 |
|---|---|
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
9-[(3,5-dicarboxyphenyl)methyl]carbazole-3,6-dicarboxylic acid |
InChI |
InChI=1S/C23H15NO8/c25-20(26)12-1-3-18-16(8-12)17-9-13(21(27)28)2-4-19(17)24(18)10-11-5-14(22(29)30)7-15(6-11)23(31)32/h1-9H,10H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
Clave InChI |
UOJUMUDCHHLCMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)C3=C(N2CC4=CC(=CC(=C4)C(=O)O)C(=O)O)C=CC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


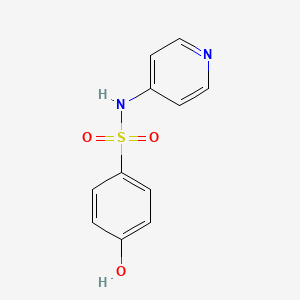
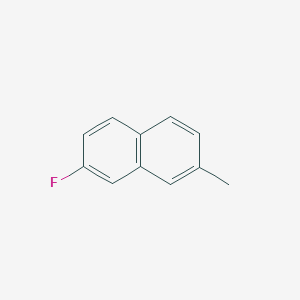

![Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid](/img/structure/B13747873.png)
![2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol](/img/structure/B13747876.png)
![2-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione](/img/structure/B13747880.png)

![2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B13747907.png)
